![molecular formula C18H25N3O4 B15105187 Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15105187.png)
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a phenylpyrrolidinone moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylpyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the phenylpyrrolidinone moiety.
Phenylpyrrolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl carbamate functional group attached to a 2-aminoethyl chain, which is further linked to a phenylpyrrolidine moiety. The general formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
1. Antiviral Activity
Research has indicated that carbamate derivatives, including this compound, exhibit notable antiviral properties. For instance, studies have shown that certain derivatives can inhibit the SARS-CoV 3CL protease, a key enzyme in the replication of coronaviruses. The inhibitory activity was assessed using fluorometric assays, revealing IC50 values that suggest significant potency against viral targets .
2. Anticancer Potential
The compound has demonstrated potential anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have reported that similar carbamate derivatives can affect cancer cell lines by modulating signaling pathways associated with cell survival and growth .
3. Anti-inflammatory Effects
Tert-butyl carbamate derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that these compounds could significantly reduce inflammation, with percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity by affecting lipophilicity and electronic properties.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can impact binding affinity to target proteins, influencing both potency and selectivity.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of similar carbamate compounds against SARS-CoV highlighted the importance of structural features such as hydrophobicity and hydrogen bonding capabilities in enhancing inhibitory effects . The findings underscored the potential for developing effective antiviral agents based on this scaffold.
Case Study 2: Cancer Cell Line Studies
In another investigation, various substituted carbamate derivatives were tested on multiple cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity, suggesting that fine-tuning the molecular structure could yield more effective anticancer agents .
Summary of Biological Activities
Properties
Molecular Formula |
C18H25N3O4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)20-10-9-19-16(23)13-11-15(22)21(12-13)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,23)(H,20,24) |
InChI Key |
QLZVZXFEVKPETR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.